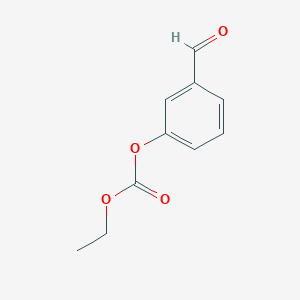
Ethyl (3-formylphenyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3-formylphenyl) carbonate is an organic compound with the molecular formula C10H10O4. It is a derivative of phenyl carbonate, where the phenyl group is substituted with a formyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl (3-formylphenyl) carbonate can be synthesized through the reaction of 3-formylphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing and temperature control can optimize the reaction conditions and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (3-formylphenyl) carbonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl carbonate group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, alcohols, basic conditions.
Major Products Formed:
Oxidation: 3-carboxyphenyl carbonate.
Reduction: 3-hydroxyphenyl carbonate.
Substitution: Various substituted phenyl carbonates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (3-formylphenyl) carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and drug delivery systems.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl (3-formylphenyl) carbonate involves its reactivity with various nucleophiles and electrophiles. The formyl group can participate in nucleophilic addition reactions, while the carbonate group can undergo nucleophilic substitution. These reactions are facilitated by the electronic properties of the phenyl ring and the substituents.
Comparaison Avec Des Composés Similaires
Ethyl phenyl carbonate: Lacks the formyl group, making it less reactive in certain types of reactions.
Methyl (3-formylphenyl) carbonate: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and solubility.
3-formylphenyl acetate: Similar reactivity but with an acetate group instead of a carbonate group.
Uniqueness: this compound is unique due to the presence of both the formyl and carbonate groups, which provide a combination of reactivity that is not found in many other compounds. This makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Propriétés
Numéro CAS |
68423-35-8 |
|---|---|
Formule moléculaire |
C10H10O4 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
ethyl (3-formylphenyl) carbonate |
InChI |
InChI=1S/C10H10O4/c1-2-13-10(12)14-9-5-3-4-8(6-9)7-11/h3-7H,2H2,1H3 |
Clé InChI |
OMORBSHREBRXKO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC1=CC=CC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















